molecular formula C27H23N3O6 B2850773 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207026-81-0

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2850773
CAS No.: 1207026-81-0
M. Wt: 485.496
InChI Key: VTVQHCPIRHXECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS 1207026-81-0) is a high-purity synthetic compound offered to the research community for investigative purposes. With a molecular formula of C27H23N3O6 and a molecular weight of 485.49 g/mol , this chemical features a hybrid structure incorporating a 1,2,4-oxadiazole ring and a dihydroisoquinolinone core. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the development of selective cyclooxygenase-2 (COX-II) inhibitors . The COX-II enzyme is a key therapeutic target, as its expression is induced by inflammatory stimuli and is implicated in the pathogenesis of conditions such as cancer, arthritis, and neurological disorders . Inhibition of COX-II offers a potential mechanism for disrupting associated inflammatory and proliferative pathways. The compound's structure, which includes methoxyphenyl and trimethoxyphenyl motifs, is consistent with scaffolds known to interact with enzyme active sites, suggesting potential for use in structure-activity relationship (SAR) studies and biochemical screening . This product is provided "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound for various in vitro investigations, including target validation, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. Available in quantities suitable for early-stage research .

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c1-32-18-9-7-8-17(14-18)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-36-26)16-12-22(33-2)24(35-4)23(13-16)34-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQHCPIRHXECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H18N4O6
  • Molecular Weight : 410.39 g/mol

The presence of methoxy groups and an oxadiazole moiety suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. The following sections detail specific activities observed in various studies.

Anticancer Activity

Studies have demonstrated that similar compounds with oxadiazole and isoquinoline scaffolds display significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound A (similar structure)HeLa (Cervical)34Induces apoptosis via caspase activation
Compound B (related oxadiazole derivative)HCT-116 (Colorectal)36Cell cycle arrest at G1 phase
Target CompoundMCF-7 (Breast)TBDTBD

The target compound's specific IC50 values are yet to be fully characterized but are expected to follow similar trends given its structural analogies.

The mechanisms through which the compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest, particularly in the G1 phase, preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds with similar structures:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were evaluated for their antiproliferative activity against cancer cell lines. Many exhibited IC50 values below 100 μM, indicating strong cytotoxicity .
  • Apoptotic Activity Investigation : Research indicated that certain derivatives led to significant morphological changes in treated cells, such as shrinkage and detachment, characteristic of apoptosis .
  • Pharmacological Evaluation : A review discussed various synthetic methods for creating oxadiazole derivatives and their pharmacological potentials, including anticancer activity and enzyme inhibition .

Scientific Research Applications

Structural Formula

The compound's IUPAC name is 2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one. Its molecular formula is C22H22N2O5C_{22}H_{22}N_2O_5, with a molecular weight of approximately 394.42 g/mol.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the isoquinoline moiety may enhance these effects by targeting specific cancer cell pathways.
  • Antimicrobial Properties : Research indicates that similar compounds can exhibit antibacterial and antifungal activities. The methoxy groups present in the structure may contribute to increased lipophilicity, enhancing membrane penetration.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various biological targets:

  • Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate G-protein coupled receptors (GPCRs). Understanding these interactions can lead to the development of novel drugs targeting neurological disorders.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases.

Materials Science

The unique structural features of this compound allow for its application in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties could be explored for use in OLEDs due to its ability to emit light when excited.
  • Sensors : The oxadiazole component can be utilized in sensor technology for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of isoquinoline derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Properties

Research conducted on a related oxadiazole derivative highlighted its ability to reduce neuronal cell death in models of oxidative stress. The study concluded that the compound could serve as a lead for developing neuroprotective agents.

Case Study 3: Sensor Development

A recent investigation explored the use of oxadiazole-based compounds in creating fluorescent sensors for detecting heavy metals in water. The findings indicated high sensitivity and selectivity towards lead ions.

Comparison with Similar Compounds

Key Observations :

  • The phthalazinone analogue () shares the oxadiazole-linked trimethoxyphenyl group but differs in core structure and substituent (methyl vs.
  • Combretastatin analogues () highlight the importance of trimethoxyphenyl groups in microtubule disruption, suggesting a possible anticancer mechanism for the target compound.
  • Quinolinone derivatives () demonstrate how alkoxy substitutions (e.g., ethoxy) modulate electronic properties and bioactivity.

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Trimethoxyphenyl Motif: Ubiquitous in antitubulin agents (e.g., combretastatin), this group enhances hydrophobic interactions with tubulin’s colchicine-binding site .
  • Oxadiazole Linker : Acts as a bioisostere for ester/amide groups, improving metabolic stability compared to hydrolytically labile counterparts .

Physicochemical Properties

  • Hydrogen Bonding : The oxadiazole’s N and O atoms serve as hydrogen bond acceptors, critical for target binding, as seen in triazole antifungals ().

Q & A

Basic: How can the synthetic yield and purity of this compound be optimized?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key strategies include:

  • Temperature/pH modulation : For oxadiazole ring formation, reactions often proceed optimally at 80–100°C under mildly acidic conditions (e.g., acetic acid catalysis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol or dichloromethane aids in recrystallization .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or dehydrating agents (PCl₃) improve cyclization efficiency .
  • Continuous flow synthesis : Reduces side reactions and improves scalability by maintaining consistent reaction conditions .

Advanced: What retrosynthetic strategies are viable for deconstructing the oxadiazole-isoquinolinone core?

Answer:
Retrosynthetic analysis identifies two key synthons:

Isoquinolinone precursor : Derived from cyclization of a benzamide intermediate via Bischler-Napieralski reaction .

Oxadiazole fragment : Formed via condensation of a nitrile oxide with a carboxylic acid derivative, followed by cyclization .
Computational tools (e.g., Schrödinger’s AutoTST) can predict feasible pathways, while protecting groups (e.g., tert-butoxycarbonyl) may shield reactive sites during coupling .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions. SHELX software (e.g., SHELXL) refines crystallographic data with high precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms dihydroisoquinolinone tautomerism .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₂₄N₃O₆ requires m/z 498.1663) .

Advanced: How can bioactivity assays be designed to evaluate its pharmacological potential?

Answer:

  • Target selection : Prioritize kinases (e.g., PI3K/Akt) or tubulin polymerization, given the structural similarity to bioactive oxadiazole derivatives .
  • In vitro assays :
    • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination).
    • Enzyme inhibition: Fluorescence-based assays with purified targets .
  • Dose-response studies : Use logarithmic concentration gradients (1 nM–100 µM) to establish efficacy thresholds .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., with DNA topoisomerase II) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .
  • QSAR modeling : Relates substituent electronic parameters (Hammett constants) to activity trends across analogs .

Basic: How can environmental fate studies be structured for this compound?

Answer:

  • Degradation pathways : Hydrolysis under alkaline conditions (pH 9–12) or UV photolysis to assess persistence .
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential. Estimated logP ≈ 3.2 due to methoxy groups .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .

Advanced: What experimental designs address contradictions in reported bioactivity data?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability) .
  • Orthogonal validation : Confirm kinase inhibition via both enzymatic (FRET) and cellular (Western blot for phosphorylated substrates) assays .
  • Proteomics profiling : Identify off-target effects using affinity purification-mass spectrometry .

Advanced: What research gaps exist in understanding its mechanism of action?

Answer:

  • Unresolved targets : While oxadiazoles are known tubulin disruptors, the role of the 3,4,5-trimethoxyphenyl group in microtubule binding remains unclear .
  • Resistance mechanisms : No data on ABC transporter-mediated efflux in resistant cell lines.
  • In vivo pharmacokinetics : Limited studies on oral bioavailability and blood-brain barrier penetration .

Basic: How can impurities in the final product be characterized and minimized?

Answer:

  • HPLC-DAD/MS : Identify impurities (e.g., uncyclized intermediates) using C18 columns (acetonitrile/water gradient) .
  • Recrystallization optimization : Use solvent mixtures (ethyl acetate/hexane) to exclude polar byproducts .
  • Reaction monitoring : In situ FTIR tracks nitrile oxide intermediate consumption during oxadiazole formation .

Advanced: What strategies validate the compound’s stability under biological conditions?

Answer:

  • Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Microsomal metabolism : Identify phase I metabolites using liver microsomes + NADPH cofactor .
  • Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.